Trioleyl citrate

Description

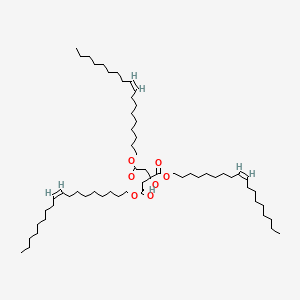

Trioleyl citrate (CAS 175831-77-3) is a triester of citric acid, where all three hydroxyl groups are substituted with oleyl (C18:1, 9Z-octadecenyl) chains. Its molecular formula is C₆₀H₁₁₀O₇, with a molecular weight of 943.51 g/mol . This compound is characterized by its long unsaturated fatty acid chains, which confer unique physical properties such as high hydrophobicity and viscosity.

Propriétés

Numéro CAS |

175831-77-3 |

|---|---|

Formule moléculaire |

C60H110O7 |

Poids moléculaire |

943.533 |

Nom IUPAC |

tris[(Z)-octadec-9-enyl] 2-hydroxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C60H110O7/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-65-57(61)55-60(64,59(63)67-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)56-58(62)66-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,64H,4-24,31-56H2,1-3H3/b28-25-,29-26-,30-27- |

Clé InChI |

NELZVYZKKXHHAB-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCCOC(=O)CC(CC(=O)OCCCCCCCCC=CCCCCCCCC)(C(=O)OCCCCCCCCC=CCCCCCCCC)O |

Synonymes |

TRIOLEYL CITRATE |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural and Chemical Properties

The table below summarizes key structural and chemical differences between trioleyl citrate and other citrate esters:

Research Findings and Data Gaps

- Performance in Polymers : Tributyl and acetyl tributyl citrates outperform trioleyl citrate in plasticizing efficiency due to their optimal alkyl chain lengths and thermal stability .

- Solubility Trends : Smaller esters (trimethyl, triethyl) exhibit higher water solubility, whereas trioleyl citrate’s long hydrophobic chains limit its use in aqueous systems .

- Oxidative Stability : Unsaturated chains in trioleyl and triallyl citrates may require antioxidant additives to prevent degradation during storage or processing .

Q & A

Q. What established methods are recommended for synthesizing high-purity Trioleyl citrate, and how can researchers ensure reproducibility?

Trioleyl citrate is synthesized via esterification of citric acid with oleyl alcohol, typically using acid catalysts (e.g., sulfuric acid) under reflux conditions. Key steps include:

- Reagent ratios : Optimizing molar ratios of citric acid to oleyl alcohol (e.g., 1:3) to minimize unreacted starting materials.

- Purification : Post-synthesis, liquid-liquid extraction or column chromatography removes residual catalysts and byproducts.

- Validation : Confirm purity via nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) to verify ester bond formation . Reproducibility requires strict control of temperature, solvent (e.g., toluene), and reaction time, as outlined in nanoparticle synthesis protocols using citrate derivatives .

Q. Which spectroscopic techniques are most effective for characterizing Trioleyl citrate’s structural and functional properties?

- NMR : Identifies proton environments, confirming esterification (e.g., shifts at δ 4.1–4.3 ppm for methylene groups adjacent to ester oxygen).

- FTIR : Detects ester carbonyl stretches (~1740 cm⁻¹) and hydroxyl group absence post-reaction.

- Mass spectrometry (MS) : Validates molecular weight (943.51 g/mol) and fragmentation patterns. For quantitative analysis, high-performance liquid chromatography (HPLC) with UV detection is recommended, as adapted from citrate ester assays in pharmacopeial standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biocompatibility data for Trioleyl citrate-based nanomaterials?

Discrepancies often arise from:

- Purity variability : Impurities (e.g., residual oleyl alcohol) may alter cytotoxicity. Use HPLC or gas chromatography (GC) to quantify impurities .

- Experimental models : Compare results across cell lines (e.g., HEK293 vs. HeLa) and in vivo systems. For example, biocompatibility in gold nanoparticles stabilized with Trioleyl citrate was confirmed in murine models but requires validation in human-derived cells .

- Surface functionalization : Coating density and orientation of Trioleyl citrate on nanoparticles affect cellular uptake. Use zeta potential measurements and transmission electron microscopy (TEM) to correlate structure with toxicity .

Q. What experimental strategies optimize Trioleyl citrate’s role in controlling nanoparticle morphology during green synthesis?

- Concentration gradients : Systematic variation of Trioleyl citrate concentration (0.1–5 mM) modulates gold nanoparticle size (5–50 nm) by stabilizing nucleation sites .

- Temperature effects : Higher temperatures (e.g., 80°C) reduce aggregation but may degrade citrate esters. Monitor thermal stability via thermogravimetric analysis (TGA) .

- Co-surfactants : Combine with polyvinyl alcohol (PVA) to enhance colloidal stability, as demonstrated in spherical nanoparticle synthesis .

Q. How can computational modeling predict Trioleyl citrate’s interaction with metallic surfaces in nanomaterial synthesis?

- Molecular dynamics (MD) simulations : Model oleyl chain packing on gold (111) surfaces to predict steric stabilization efficiency.

- Density functional theory (DFT) : Calculate binding energies between citrate ester groups and metal ions (e.g., Au³⁺), guiding reduction kinetics. Validate predictions experimentally using X-ray photoelectron spectroscopy (XPS) to confirm surface adsorption .

Methodological Guidance

Q. What statistical approaches are critical for analyzing Trioleyl citrate’s thermal degradation kinetics?

- TGA data fitting : Apply the Flynn-Wall-Ozawa method to determine activation energy (Eₐ) for degradation.

- Kinetic models : Compare first-order vs. autocatalytic mechanisms using differential scanning calorimetry (DSC) curves. Report confidence intervals and replicate measurements (n ≥ 3) to address variability, as emphasized in analytical chemistry standards .

Q. How should researchers design experiments to assess Trioleyl citrate’s role in emulsion stability?

- Phase diagrams : Map oil-water-Trioleyl citrate ratios to identify stable emulsion regions.

- Rheological testing : Measure viscosity and interfacial tension to correlate citrate concentration with droplet size. Reference emulsifier protocols for citrate derivatives, ensuring alignment with pharmacopeial validation criteria .

Data Presentation and Validation

Q. What guidelines ensure rigorous reporting of Trioleyl citrate’s physicochemical properties in manuscripts?

- Structured results : Separate raw data (e.g., NMR spectra) from processed analyses (e.g., purity percentages).

- Reproducibility : Publish detailed synthetic protocols in supplementary materials, including solvent grades and equipment specifications .

- Conflict resolution : Address outliers by repeating experiments under identical conditions and reporting statistical significance (p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.